1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide
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Overview
Description
1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core with a benzenesulfonyl group attached
Preparation Methods
The synthesis of 1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide typically involves multi-step organic synthesis. . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry.
Chemical Reactions Analysis
1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as halides or organometallic compounds.
Major Products: These reactions can yield a variety of products, including substituted pyrrolopyridines and sulfonyl derivatives.
Scientific Research Applications
1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The pathways involved often include signal transduction pathways that regulate cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide can be compared with other similar compounds, such as:
1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: This compound has a similar core structure but differs in the position and type of substituents, affecting its reactivity and applications.
1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine:
1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine: The fluoro group enhances the compound’s stability and biological activity.
Properties
Molecular Formula |
C13H10N2O3S |
---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-5-oxidopyrrolo[3,2-c]pyridin-5-ium |
InChI |
InChI=1S/C13H10N2O3S/c16-14-8-7-13-11(10-14)6-9-15(13)19(17,18)12-4-2-1-3-5-12/h1-10H |
InChI Key |
URRKQHXKXUDNGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C[N+](=C3)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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